(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Description
(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H21BrN4O3 and its molecular weight is 505.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are monoamine oxidase (MAO-B) and acetylcholinesterase . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of neurotransmitters such as dopamine, while acetylcholinesterase is responsible for the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
The compound exerts its mechanism of action by binding to these specific target proteins, thereby interfering with their normal function . It acts as an inhibitor, reducing the activity of these enzymes . The inhibitory potential was evaluated based on binding and reversibility studies using purified enzymes .
Biochemical Pathways
By inhibiting MAO-B and acetylcholinesterase, the compound affects the biochemical pathways associated with these enzymes . This results in an increase in the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which can have various downstream effects, including potential neuroprotective effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAO-B and acetylcholinesterase, the compound can increase the levels of certain neurotransmitters, potentially leading to neuroprotective effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide are diverse and depend on the specific cell type and cellular context . The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (2E)-N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-enamide within cells and tissues are complex processes that are likely to involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation within cells .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O3/c1-32-23-13-3-17(15-24(23)33-2)4-14-25(31)28-20-9-11-21(12-10-20)30-22(16-27-29-30)18-5-7-19(26)8-6-18/h3-16H,1-2H3,(H,28,31)/b14-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNKMUFPWVERII-LNKIKWGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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